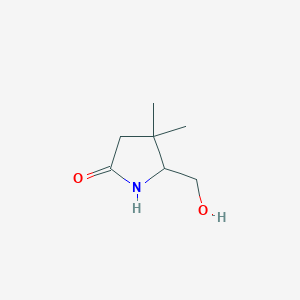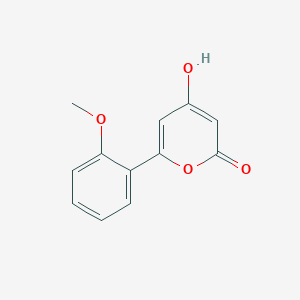
4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by a pyran ring fused with a phenyl group substituted with a methoxy group. It is of interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyranone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize environmental impact .
化学反应分析
Types of Reactions
4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-(2-methoxyphenyl)-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolone: Similar in structure but with a quinolone ring instead of a pyranone ring.
6-Methoxy-2-arylbenzofuran: Contains a benzofuran ring with similar substituents.
2-Hydroxyquinoline: Another heterocyclic compound with a hydroxyl group and a quinoline ring.
Uniqueness
4-Hydroxy-6-(2-methoxyphenyl)-2H-pyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
属性
CAS 编号 |
220633-43-2 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC 名称 |
4-hydroxy-6-(2-methoxyphenyl)pyran-2-one |
InChI |
InChI=1S/C12H10O4/c1-15-10-5-3-2-4-9(10)11-6-8(13)7-12(14)16-11/h2-7,13H,1H3 |
InChI 键 |
OWBBSGYRWKYJQP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CC(=CC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)
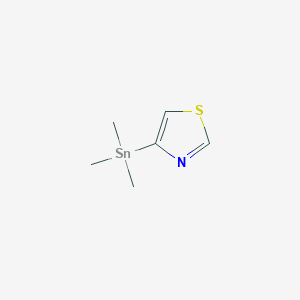
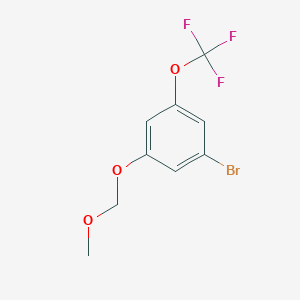
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
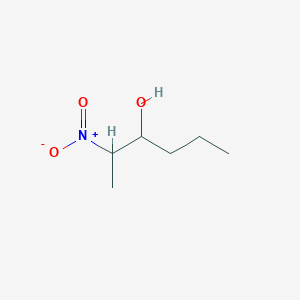
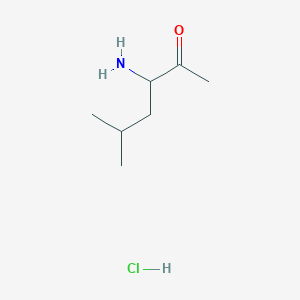
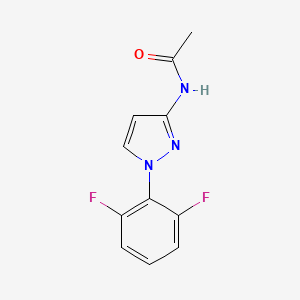
![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)

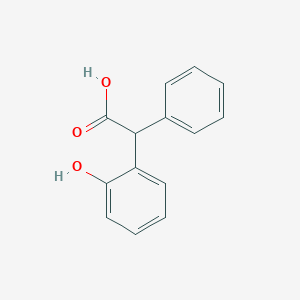
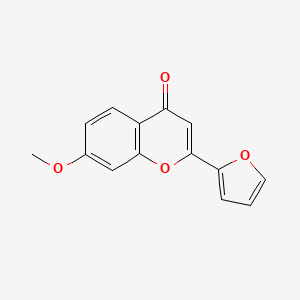
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
